2-Bromo-4-chlorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

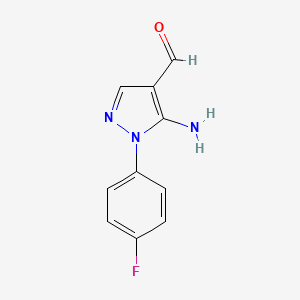

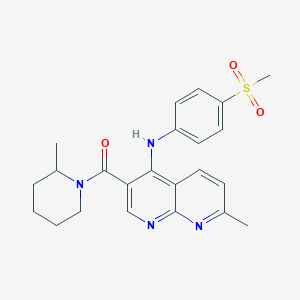

2-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the empirical formula C6H5BrClNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorobenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO2NH2), a bromine atom, and a chlorine atom attached to it . The molecular weight of the compound is 270.53 g/mol .Physical And Chemical Properties Analysis

2-Bromo-4-chlorobenzenesulfonamide is a solid substance with a melting point of 172-176 °C . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Analytical Applications

2-Bromo-4-chlorobenzenesulfonamide and related compounds have been employed in various analytical applications. For instance, aromatic sulfonyl haloamines like chloramine-B and bromamine-T, which are chemically related to 2-Bromo-4-chlorobenzenesulfonamide, have been used as analytical reagents. They are effective in estimating substances like indigocarmine in solutions, with the oxidized product, isatinsulfonate, being estimated spectrophotometrically (Mahadevappa et al., 1981).

Synthesis and Biological Screening

A study on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide reported the preparation of various derivatives with potential biological applications. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, and also showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Applications in Cancer Treatment

In the field of cancer treatment, especially in photodynamic therapy, compounds related to 2-Bromo-4-chlorobenzenesulfonamide have shown promise. A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating their potential as Type II photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Structural and Spectroscopic Studies

Structural properties of para-halogen benzenesulfonamides, including 2-Bromo-4-chlorobenzenesulfonamide, have been studied using techniques like Hartree–Fock and density functional theory. These studies help in understanding the effects of halogen substituents on the characteristic bands in the spectra of these compounds (Karabacak et al., 2009).

Wirkmechanismus

Target of Action

2-Bromo-4-chlorobenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Bromo-4-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides disrupt the production of essential components for bacterial DNA synthesis, leading to the bacteriostatic effect .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The primary result of the action of 2-Bromo-4-chlorobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth and replication . This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA production .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .

Eigenschaften

IUPAC Name |

2-bromo-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGJJSXZBOHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chlorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)